molecular formula C23H26N6O2 B2435478 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251672-09-9

4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B2435478
CAS No.: 1251672-09-9
M. Wt: 418.501
InChI Key: CYAAJMHFBYYBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, a six-membered ring with two nitrogen atoms . The presence of an amine group (NH2) and a carboxamide group (CONH2) is also suggested by the name .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including amide coupling, nucleophilic substitution, and reduction . The exact methods would depend on the starting materials and the specific structure of the final product .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring and a piperazine ring, both of which are common structures in pharmaceutical compounds . The exact 3D structure would need to be determined through methods such as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

Research on compounds structurally related to 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide has demonstrated significant applications in the realm of pain relief and inflammation control. For instance, studies on benzodifuranyl and thiazolopyrimidine derivatives have shown promising results in their ability to inhibit cyclooxygenase enzymes, thereby exhibiting analgesic and anti-inflammatory activities. These compounds are noted for their high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity in Cancer Research

Compounds similar to this compound have been synthesized and evaluated for their cytotoxic properties against cancer cells. The in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells has been a particular focus, indicating potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).

Tocolytic Activity

Research into the tocolytic (uterine relaxation) properties of compounds structurally related to this compound has been conducted. Studies suggest significant inhibition of uterine contractions in non-pregnant rats, indicating potential for use in obstetrics to manage preterm labor (Lucky & Omonkhelin, 2009).

Antimicrobial Properties

The antimicrobial activities of pyridine derivatives, which are structurally similar to this compound, have been explored. These studies indicate their effectiveness against a range of bacterial and fungal strains, pointing towards their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antipsychotic Agent Potential

Compounds with structural similarities have been evaluated for their potential as antipsychotic agents. These heterocyclic carboxamides were examined for their ability to bind to dopamine and serotonin receptors, which is crucial in the management of psychotic disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures are often used in the development of new pharmaceuticals, so it’s possible that this compound could have potential uses in medicine .

Properties

IUPAC Name

4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-31-19-9-7-18(8-10-19)28-11-13-29(14-12-28)23-26-16-20(21(24)27-23)22(30)25-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAAJMHFBYYBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.